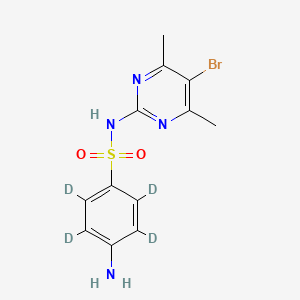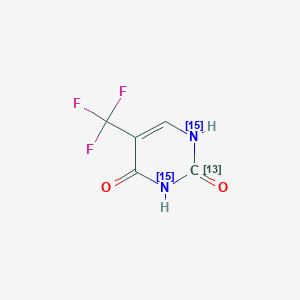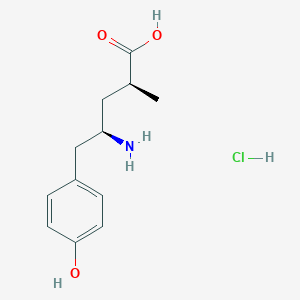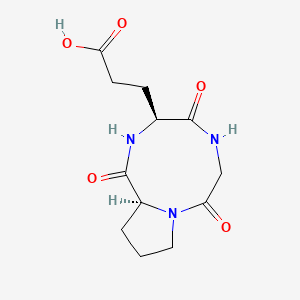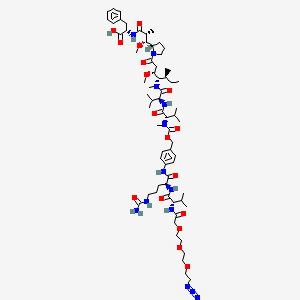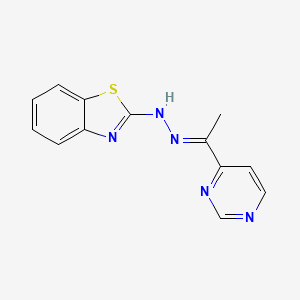
Antiproliferative agent-36
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiproliferative agent-36 is a benzothiazolyl hydrazones derived compound known for its broad-spectrum anticancer activity . This compound has shown significant potential in inhibiting the proliferation of various cancer cell lines, making it a promising candidate for further research and development in the field of oncology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antiproliferative agent-36 involves the reaction of benzothiazolyl hydrazones with appropriate reagents under controlled conditions. One of the methods includes the preparation of a glucose-based acetylsalicylic acid conjugate using α-D-glucopyranosyl bromide as the glycosyl donor and acetylsalicylic acid as the acceptor . The procedure is simple, reproducible, and provides a high yield.
Industrial Production Methods: For industrial production, the compound can be synthesized using a scalable method that involves the use of common laboratory reagents and conditions. The preparation method for in vivo formula includes mixing DMSO, PEG300, Tween 80, and ddH2O in specific proportions . This method ensures the compound’s stability and effectiveness for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Antiproliferative agent-36 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antiproliferative activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions include derivatives of the original compound with enhanced biological activity. For example, the synthesis of aminodiols and aminotriols from isopulegol derivatives involves epoxidation, ring opening, and hydrogenolysis . These derivatives exhibit significant antiproliferative activity against various cancer cell lines.
Wissenschaftliche Forschungsanwendungen
Antiproliferative agent-36 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules with enhanced biological activity. In biology, it serves as a tool for studying cell proliferation and apoptosis mechanisms. In medicine, it is being investigated for its potential as an anticancer agent, with studies showing its effectiveness against various cancer cell lines . In industry, it is used in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of Antiproliferative agent-36 involves its binding to nuclear DNA in cancer cells, leading to the formation of DNA lesions that inhibit cell division and induce apoptosis . The compound also induces the production of reactive oxygen species (ROS), which further triggers cell death through oxidative stress . Additionally, it can block the cell cycle in the G1 phase, exhibiting cytostatic potential.
Vergleich Mit ähnlichen Verbindungen
Antiproliferative agent-36 is unique compared to other similar compounds due to its broad-spectrum anticancer activity and specific mechanism of action. Similar compounds include bisbenzazole derivatives, bis-isatin Schiff bases, and bis-spiroisatino β-lactams . These compounds also exhibit antiproliferative activity but differ in their chemical structure and specific biological targets. For example, bisbenzazole derivatives have shown significant activity against various cancer cell lines, but their mechanism of action may involve different molecular targets and pathways .
Eigenschaften
CAS-Nummer |
193828-76-1 |
|---|---|
Molekularformel |
C13H11N5S |
Molekulargewicht |
269.33 g/mol |
IUPAC-Name |
N-[(E)-1-pyrimidin-4-ylethylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C13H11N5S/c1-9(10-6-7-14-8-15-10)17-18-13-16-11-4-2-3-5-12(11)19-13/h2-8H,1H3,(H,16,18)/b17-9+ |
InChI-Schlüssel |
ZMEIUSLAHMLILY-RQZCQDPDSA-N |
Isomerische SMILES |
C/C(=N\NC1=NC2=CC=CC=C2S1)/C3=NC=NC=C3 |
Kanonische SMILES |
CC(=NNC1=NC2=CC=CC=C2S1)C3=NC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
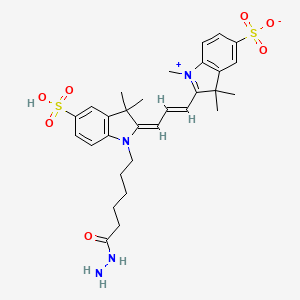

![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)

![[(2R,3R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12387324.png)
![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)
